molecular formula C26H37FN6O6S2 B1680505 Ralimetinib Mesylate CAS No. 862507-23-1

Ralimetinib Mesylate

Numéro de catalogue B1680505
Numéro CAS: 862507-23-1
Poids moléculaire: 612.7 g/mol
Clé InChI: NARMJPIBAXVUIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ralimetinib Mesylate, also known as LY2228820, is a potent and selective ATP-competitive inhibitor of the α- and β-isoforms of p38 MAPK in vitro . It has been used in trials studying the treatment of various conditions such as Postmenopausal, Advanced Cancer, Adult Glioblastoma, Fallopian Tube Cancer, and Metastatic Breast Cancer .


Molecular Structure Analysis

Ralimetinib Mesylate has a molecular formula of C26H37FN6O6S2 and an average weight of 612.74 . Its structure includes several functional groups, such as fluorophenyl and imidazol rings .


Physical And Chemical Properties Analysis

Ralimetinib Mesylate is characterized by a water solubility of 0.00371 mg/mL, a logP of 5.62 (ALOGPS) or 6.04 (Chemaxon), and a pKa (Strongest Acidic) of 11.83 . It has a hydrogen acceptor count of 4, a hydrogen donor count of 2, and a rotatable bond count of 5 .

Applications De Recherche Scientifique

1. Cancer Therapy Applications

  • Advanced Cancer Treatment : Ralimetinib, identified as LY2228820 dimesylate, has been evaluated for safety and tolerability in patients with advanced cancer, both as a single agent and in combination with tamoxifen. This study focused on dose-escalation and observed the inhibition of p38 MAPK–induced phosphorylation, an important factor in cancer cell survival and resistance to therapy. The study recommended a phase II dose of 300 mg every 12 hours as monotherapy or in combination with tamoxifen, noting its potential in stabilizing disease conditions in some patients (Patnaik et al., 2015).

  • Ovarian Cancer : A clinical trial investigated ralimetinib in combination with gemcitabine and carboplatin in women with recurrent platinum-sensitive ovarian cancer. The study found a modest improvement in progression-free survival (PFS) with the addition of ralimetinib to chemotherapy, highlighting its potential as a therapeutic option in this context (Vergote et al., 2019).

  • Glioblastoma Treatment : A phase 1 trial explored the combination of ralimetinib with radiotherapy and chemotherapy in treating newly diagnosed glioblastoma. The study aimed to determine the maximum tolerated dose and observed that ralimetinib, when combined with standard therapy, had a manageable safety profile, suggesting its applicability in this challenging cancer type (Biau et al., 2020).

2. Mechanism of Action Insights

  • Target Identification : Research has shown that ralimetinib's anti-cancer activity may be due to its ability to inhibit EGFR, rather than its primary target, p38α. This finding suggests that EGFR mutation status could be a relevant biomarker in future clinical trials involving ralimetinib, offering insights into its mechanism of action and potential applications in personalized medicine (Bhattacharjee et al., 2022).

3. Combination Therapies

  • Advanced Cancer with Prexasertib : A study explored the combination of checkpoint kinase 1 inhibitor prexasertib and ralimetinib in patients with advanced or metastatic cancer. While the study did not establish a recommended Phase 2 dose for the combination that could be safely administered, it contributed valuable data on the safety and pharmacokinetics of such combination therapies (Bendell et al., 2019).

Safety And Hazards

Specific safety and hazard information for Ralimetinib Mesylate is not available in the retrieved resources .

Propriétés

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARMJPIBAXVUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37FN6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235457
Record name LY-2228820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralimetinib Mesylate

CAS RN

862507-23-1
Record name Ralimetinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2228820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib Mesylate
Reactant of Route 2
Reactant of Route 2
Ralimetinib Mesylate
Reactant of Route 3
Reactant of Route 3
Ralimetinib Mesylate
Reactant of Route 4
Ralimetinib Mesylate
Reactant of Route 5
Ralimetinib Mesylate
Reactant of Route 6
Ralimetinib Mesylate

Citations

For This Compound
2
Citations
MA Bakowski, N Beutler, KC Wolff… - Nature …, 2021 - nature.com
… The p38 mitogen-activated protein kinase (MAPK) inhibitor, LY222820/Ralimetinib mesylate, was active in both HeLa-ACE2 and Calu-3 assays and was previously shown to inhibit …
Number of citations: 83 www.nature.com
RC Arend, A Jackson-Fisher, IA Jacobs… - Cancer Biology & …, 2021 - Taylor & Francis
… Ralimetinib mesylate (LY2228820 dimesylate) is a small-molecule inhibitor of p38α and β mitogen-activated protein kinase 1 (MAPK1), a kinase that may facilitate cell survival and …
Number of citations: 17 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.